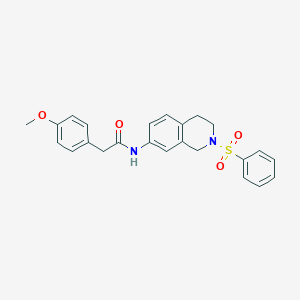

2-(4-methoxyphenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4S/c1-30-22-11-7-18(8-12-22)15-24(27)25-21-10-9-19-13-14-26(17-20(19)16-21)31(28,29)23-5-3-2-4-6-23/h2-12,16H,13-15,17H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPAKGQZNDLODK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Methoxyphenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide, also known by its CAS number 955228-72-5, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 436.5 g/mol

- Structure : The compound features a methoxyphenyl group and a tetrahydroisoquinoline moiety, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an anti-cancer agent and its effects on different cellular mechanisms.

Anticancer Activity

- Mechanism of Action : Preliminary studies suggest that the compound may exert cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. The presence of the tetrahydroisoquinoline structure is often associated with anti-cancer properties due to its ability to interact with multiple cellular targets.

-

Case Studies :

- In vitro studies have shown that the compound can significantly reduce the viability of various cancer cell lines. For instance, it demonstrated an IC value in the low micromolar range against glioma cells, indicating potent anti-tumor activity.

- Further investigations into the mechanism revealed that it may activate apoptotic pathways while downregulating survival signals such as AKT and mTOR pathways.

Cytotoxicity and Selectivity

The compound's cytotoxicity was assessed against normal cell lines to evaluate its selectivity. Results indicated that while it effectively inhibited cancer cell growth, it exhibited lower toxicity towards normal cells, suggesting a favorable therapeutic index.

Pharmacological Studies

Several pharmacological assessments have been conducted to evaluate the compound's efficacy and safety profile:

| Study Type | Findings |

|---|---|

| In vitro Cytotoxicity | Significant reduction in cell viability in glioma and other cancer cell lines |

| Mechanistic Studies | Induction of apoptosis via caspase activation and inhibition of cell cycle progression |

| Selectivity Testing | Lower cytotoxicity in normal cell lines compared to cancerous counterparts |

Future Directions

Given the promising results from initial studies, further research is warranted to:

- Conduct in vivo studies to confirm efficacy and safety.

- Explore the structure-activity relationship (SAR) to optimize the compound for enhanced potency and selectivity.

- Investigate potential synergies with existing chemotherapeutic agents.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural uniqueness lies in its tetrahydroisoquinoline core, phenylsulfonyl group, and 4-methoxyphenylacetamide side chain. Key comparisons with analogs include:

Table 1: Structural and Functional Comparisons

| Compound Name | Core Structure | Key Substituents/Functional Groups | Reported Activity/Properties | References |

|---|---|---|---|---|

| Target Compound: 2-(4-Methoxyphenyl)-N-(2-(phenylsulfonyl)-tetrahydroisoquinolin-7-yl)acetamide | Tetrahydroisoquinoline | - 4-Methoxyphenylacetamide - Phenylsulfonyl group |

Hypothesized CNS/antimicrobial roles | [4, 6] |

| N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-tetrahydroisoquinolin-2-yl}acetamide (Compound 20) | Tetrahydroisoquinoline | - 3,4-Dimethoxybenzyl - Piperidine-ethoxy |

Orexin 1 receptor antagonist (IC₅₀: 12 nM) | [1] |

| (E)-N-(5-(4-Fluorostyryl)-2-(4-methoxyphenyl)-3-(trifluoroacetyl)-1H-indol-7-yl)acetamide (4g) | Indole | - 4-Methoxyphenyl - Trifluoroacetyl - Fluorostyryl |

pLDH assay (antimalarial potential) | [3] |

| N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide | Benzothiazole | - 4-Methoxyphenylacetamide - Trifluoromethyl |

Patent-listed (unspecified activity) | [5] |

| 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide (I) | Phenylacetamide | - 4-Methoxyphenyl - Aminophenylsulfanyl |

Antimicrobial activity | [6] |

Key Observations

In contrast, benzothiazole () and indole () cores are linked to varied activities, including antimalarial or anticancer properties.

Substituent Effects: The 4-methoxyphenyl group is a common feature in the target compound, 4g (), and the benzothiazole analog (). This substituent enhances solubility via its electron-donating methoxy group compared to fluoro or chloro substituents . The phenylsulfonyl group in the target compound differs from the sulfanyl group in ’s antimicrobial analog.

Synthetic Feasibility: Yields for tetrahydroisoquinoline analogs in vary widely (24–82%), suggesting that bulky substituents (e.g., piperidine-ethoxy in Compound 20) reduce synthetic efficiency . The target compound’s synthesis pathway is unspecified but may face similar challenges.

The 4-methoxyphenylacetamide moiety in ’s compound shows antimicrobial activity, suggesting a broader therapeutic scope .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.